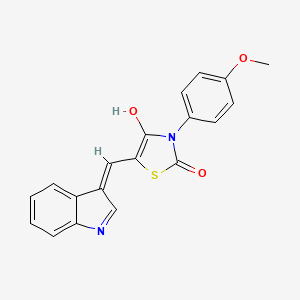![molecular formula C14H13ClN2O3S B6079600 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of specific enzymes and receptors, leading to the modulation of various cellular pathways. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body, and also exhibits significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and also exhibit analgesic activity. It has also been found to exhibit significant antioxidant activity, which may have implications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments include its potent biological activity and its ability to modulate specific cellular pathways. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide. These include further studies to determine its safety and efficacy in animal models and clinical trials, the development of novel synthetic routes for the compound, and the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the compound could be used as a lead compound for the development of new drugs with improved pharmacological properties.
In conclusion, 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has shown significant potential for applications in the field of medicinal chemistry. Its potent biological activity and ability to modulate specific cellular pathways make it a promising candidate for the development of new drugs. However, further studies are needed to determine its safety and efficacy before it can be used in clinical settings.
Métodos De Síntesis
The synthesis of 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide can be achieved using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylaniline, followed by reduction and sulfonation. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. It has been found to exhibit potent inhibitory activity against several enzymes and receptors involved in these diseases.
Propiedades
IUPAC Name |
2-chloro-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-4-2-3-5-13(9)17-21(19,20)10-6-7-12(15)11(8-10)14(16)18/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLFSWIJSTBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6079543.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)